Cas no 92344-02-0 ((2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate)

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate is a chiral cyclopentanone derivative with a stereocenter at the 2-position, making it a valuable intermediate in asymmetric synthesis. Its rigid cyclopentane backbone and ketone functionality allow for versatile reactivity, including nucleophilic additions and ring-opening transformations. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, such as prostaglandins and other cyclopentane-based pharmaceuticals. Its high enantiopurity ensures precise stereochemical control in downstream applications. The product is typically supplied with documented purity (e.g., ≥98%) and enantiomeric excess (e.g., ≥99% ee), meeting rigorous research and industrial standards.
(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate structure
92344-02-0 structure
Product name:(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
CAS No:92344-02-0
MF:C8H12O3
MW:156.179082870483
MDL:MFCD11502470
CID:737346
PubChem ID:10942702

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
    • Cyclopentanecarboxylic acid, 2-methyl-5-oxo-, methyl ester, (2R)-
    • Methyl (2R)-2-methyl-5-oxocyclopentanecarboxylate
    • MFCD11502470
    • (2R)-Methyl2-methyl-5-oxocyclopentanecarboxylate
    • AKOS015998821
    • A860106
    • DTXSID70449124
    • METHYL (2R)-2-METHYL-5-OXOCYCLOPENTANE-1-CARBOXYLATE
    • CS-0108689
    • 92344-02-0
    • DA-18318
    • MDL: MFCD11502470
    • Inchi: InChI=1S/C8H12O3/c1-5-3-4-6(9)7(5)8(10)11-2/h5,7H,3-4H2,1-2H3/t5-,7?/m1/s1
    • InChI Key: SVYJAKSNXZQAQI-FOUAAFFMSA-N
    • SMILES: C[C@@H]1CCC(=O)C1C(=O)OC

Computed Properties

  • Exact Mass: 156.078644241g/mol
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate Security Information

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
11055-0.25/G
(2R)-METHYL 2-METHYL-5-OXOCYCLOPENTANECARBOXYLATE
92344-02-0 95%
0.25g
$280 2023-09-18
AstaTech
11055-1/G
(2R)-METHYL 2-METHYL-5-OXOCYCLOPENTANECARBOXYLATE
92344-02-0 95%
1g
$700 2023-09-18
Chemenu
CM109376-1g
(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
92344-02-0 95%
1g
$*** 2023-05-29
abcr
AB305651-250 mg
(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate, 95%; .
92344-02-0 95%
250 mg
€497.50 2023-07-19
abcr
AB305651-1 g
(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate, 95%; .
92344-02-0 95%
1 g
€1,161.70 2023-07-19
Fluorochem
209192-250mg
2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
92344-02-0 95%
250mg
£316.00 2022-03-01
Fluorochem
209192-1g
2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
92344-02-0 95%
1g
£788.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179329-5g
Methyl (2R)-2-methyl-5-oxocyclopentane-1-carboxylate
92344-02-0 95%
5g
¥21168.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179329-1g
Methyl (2R)-2-methyl-5-oxocyclopentane-1-carboxylate
92344-02-0 95%
1g
¥6552.00 2024-04-25
1PlusChem
1P0037E5-1g
Methyl (5R)-5-methyl-2-oxocyclopentanecarboxylate
92344-02-0 95%
1g
$1179.00 2025-02-19

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate Related Literature

Additional information on (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate

Professional Introduction to (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate (CAS No. 92344-02-0)

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate, with the CAS number 92344-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of cyclopentanone derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly its chiral center and the presence of both methyl and carboxylate functional groups, make it a valuable intermediate in synthetic chemistry and a promising candidate for further research.

The stereochemistry of (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate is of particular interest due to its impact on the biological activity of related compounds. The (R) configuration at the chiral center can significantly influence the interactions of this molecule with biological targets, making it a critical factor in drug design and optimization. Recent studies have highlighted the importance of stereochemical purity in pharmaceuticals, emphasizing that even minor deviations in configuration can lead to significant differences in efficacy and safety profiles.

In recent years, there has been a growing interest in cyclopentanone derivatives as scaffolds for drug discovery. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural motif of cyclopentanone is particularly attractive due to its ability to mimic natural products and bioactive molecules, which has led to its incorporation into numerous drug candidates. Among these derivatives, (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate stands out due to its specific functionalization and stereochemistry.

One of the most compelling aspects of (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate is its potential as a building block for more complex molecules. Its structural framework allows for further derivatization, enabling chemists to explore new chemical space and develop novel therapeutic agents. This flexibility has made it a popular choice for researchers working on medicinal chemistry projects aimed at identifying new drugs with improved pharmacological properties.

The synthesis of (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate presents unique challenges due to its stereogenic center and the need for high enantioselectivity. Traditional synthetic routes often require careful optimization to achieve the desired stereochemical outcome. Advances in asymmetric synthesis have provided new tools for constructing complex molecules with high precision, making it increasingly feasible to produce enantiomerically pure forms of this compound. These methods have been instrumental in enabling more detailed biological studies and drug development efforts.

Recent research has begun to explore the pharmacological potential of derivatives related to (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate. For instance, studies have shown that certain cyclopentanone derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The mechanism of action often involves interactions with specific enzymes or receptors that regulate inflammatory responses. Given the structural similarities between these compounds and known bioactive molecules, it is reasonable to hypothesize that (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate may also possess similar properties.

Additionally, the compound's ability to interact with biological targets has been investigated using computational modeling techniques. These studies have provided insights into how the structure of this molecule influences its binding affinity and selectivity. By understanding these interactions at a molecular level, researchers can make informed decisions about how to modify the structure further to improve its pharmacological properties. This approach has been particularly valuable in identifying lead compounds for drug development.

The role of stereochemistry in determining biological activity has been further underscored by recent clinical trials involving related compounds. These trials have demonstrated that enantiopure forms of drugs often exhibit more predictable pharmacokinetic and pharmacodynamic profiles compared to racemic mixtures. This finding has reinforced the importance of using stereoselective synthesis methods when developing new pharmaceuticals. For compounds like (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate, achieving high enantiomeric purity is essential for ensuring optimal therapeutic outcomes.

In conclusion, (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate (CAS No. 92344-02-0) is a versatile and promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including its chiral center and functional groups, make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to grow, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92344-02-0)(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate
A860106
Purity:99%
Quantity:5g
Price ($):1851.0